3-Cyclopropoxy-N,4-dimethylaniline
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Overview
Description
3-Cyclopropoxy-N,4-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopropoxy group attached to the nitrogen atom and a dimethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,4-dimethylaniline can be achieved through several synthetic routes. One common method involves the alkylation of aniline derivatives. For example, the reaction of 4-dimethylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Cyclopropoxy-N,4-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler derivative with two methyl groups attached to the nitrogen atom.
3,4-Dimethylaniline: A compound with two methyl groups attached to the benzene ring.
3-Cyclopropoxy-4-ethyl-N,N-dimethylaniline: A structurally similar compound with an ethyl group instead of a methyl group.
Uniqueness
3-Cyclopropoxy-N,4-dimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,4-dimethylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-9(12-2)7-11(8)13-10-5-6-10/h3-4,7,10,12H,5-6H2,1-2H3 |
InChI Key |
AADVOEMPLSAKPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)OC2CC2 |
Origin of Product |
United States |
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